AZD-1656
概述
描述
AZD-1656 是一种强效的、选择性的体外人类和鼠葡萄糖激酶激活剂。它已显示出以剂量依赖性方式降低血浆葡萄糖水平的显著潜力,并具有快速起效的特点。 该化合物主要因其在管理糖尿病和其他代谢疾病中的应用而受到关注 .
科学研究应用
AZD-1656 具有广泛的科学研究应用,包括:
化学: 在各种化学研究中用作葡萄糖激酶激活剂。
生物学: 研究它在调节葡萄糖代谢和胰岛素分泌中的作用。
医学: 探索它在管理糖尿病,特别是 2 型糖尿病和其他代谢疾病中的潜力。
工业: 用于开发针对代谢途径的新型治疗剂.
作用机制
AZD-1656 通过选择性激活葡萄糖激酶发挥作用,葡萄糖激酶是一种在葡萄糖代谢中起关键作用的酶。葡萄糖激酶在胰腺细胞中充当葡萄糖传感器,触发葡萄糖刺激的胰岛素分泌,在肝细胞中充当葡萄糖闸门,促进肝脏葡萄糖摄取和糖原合成。 通过激活葡萄糖激酶,this compound 增强了葡萄糖代谢并降低了血浆葡萄糖水平 .
生化分析
Biochemical Properties
AZD-1656 interacts with glucokinase, an enzyme that acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia . It has shown a potent glucose lowering effect in healthy animals .
Cellular Effects
In cellular processes, this compound has been observed to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a rapid onset of action and has been effective when dosed either acutely or once daily for up to 28-days . Long-term preclinical studies of up to 12-month duration have been performed .
Dosage Effects in Animal Models
In animal models, this compound reduced plasma glucose levels in a dose-dependent fashion . Severe hypoglycemia was observed at higher doses .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, interacting with the enzyme glucokinase . Activation of glucokinase by this compound induces glucose metabolism and reduces glucose levels .
准备方法
AZD-1656 的合成路线和反应条件涉及多个步骤。 母液制备方法包括将 2 mg 的化合物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,得到 40 mg/mL 的母液浓度 .
化学反应分析
AZD-1656 会经历多种类型的化学反应,包括:
氧化: 此反应涉及化合物中失去电子,通常由氧化剂促进。
还原: 此反应涉及获得电子,通常使用还原剂。
取代: 此反应涉及用另一个官能团取代一个官能团,通常在受控条件下使用特定试剂。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于促进取代反应的各种催化剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
AZD-1656 在选择性激活葡萄糖激酶方面是独一无二的。类似的化合物包括:
多扎格列汀: 一种双重作用的完全葡萄糖激酶激活剂。
TTP399: 一种肝脏选择性葡萄糖激酶激活剂。
这些化合物都具有增强葡萄糖代谢的共同目标,但它们的具体机制和选择性有所不同。 This compound 因其在人和鼠模型中对葡萄糖激酶的强效和选择性激活而脱颖而出 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919783-22-5 | |
Record name | AZD-1656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1656 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-1656 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。